![molecular formula C17H21NO B1328405 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine CAS No. 946699-72-5](/img/structure/B1328405.png)
4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine is an organic compound characterized by the presence of a tert-butyl group attached to a phenoxy group, which is further connected to a methylphenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of phenol with tert-butyl chloride in the presence of a strong acid catalyst, such as sulfuric acid, to form 4-tert-butylphenol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Condensation: Large-scale condensation of phenol with tert-butyl chloride using industrial reactors.
Continuous Alkylation: Continuous alkylation processes are employed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine has several scientific research applications:
Mechanism of Action
The mechanism by which 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine exerts its effects involves:
Comparison with Similar Compounds
4-tert-Butylphenol: Shares the tert-butyl group but lacks the phenoxy and methylphenylamine moieties.
4-tert-Butylphenoxyacetic acid: Contains the phenoxy group but differs in the acetic acid functionality.
2-tert-Butyl-4-methylphenol: Similar in structure but with a different substitution pattern on the phenol ring.
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)-2-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-12-11-15(9-10-16(12)18)19-14-7-5-13(6-8-14)17(2,3)4/h5-11H,18H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPDLCJXOCBLGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

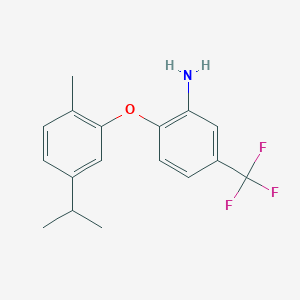
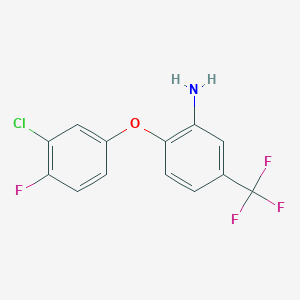
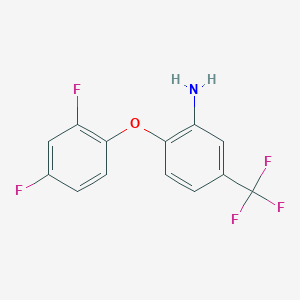

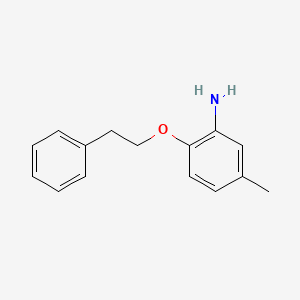
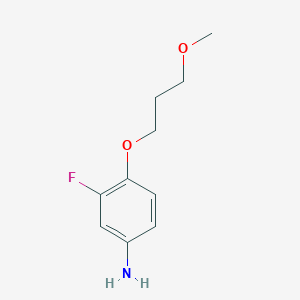

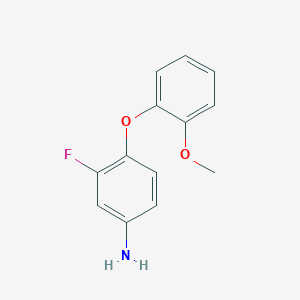
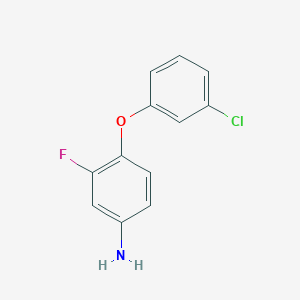
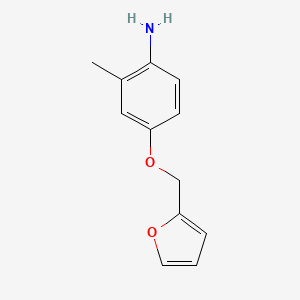
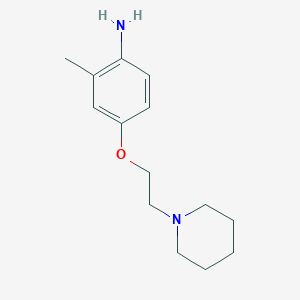
![N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1328396.png)

